1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride 1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 2379945-52-3
VCID: VC5066565
InChI: InChI=1S/C7H10ClN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H
SMILES: C1C(CN1)CN2C=C(C=N2)Cl.Cl
Molecular Formula: C7H11Cl2N3
Molecular Weight: 208.09

1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride

CAS No.: 2379945-52-3

Cat. No.: VC5066565

Molecular Formula: C7H11Cl2N3

Molecular Weight: 208.09

* For research use only. Not for human or veterinary use.

1-[(azetidin-3-yl)methyl]-4-chloro-1H-pyrazole hydrochloride - 2379945-52-3

Specification

CAS No. 2379945-52-3
Molecular Formula C7H11Cl2N3
Molecular Weight 208.09
IUPAC Name 1-(azetidin-3-ylmethyl)-4-chloropyrazole;hydrochloride
Standard InChI InChI=1S/C7H10ClN3.ClH/c8-7-3-10-11(5-7)4-6-1-9-2-6;/h3,5-6,9H,1-2,4H2;1H
Standard InChI Key XFQOAXFXSYOQDZ-UHFFFAOYSA-N
SMILES C1C(CN1)CN2C=C(C=N2)Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two nitrogen-containing heterocycles: a four-membered azetidine ring and a five-membered pyrazole ring. The azetidine moiety (C₃H₆N) is linked via a methylene bridge to the 4-chloro-substituted pyrazole (C₃H₂ClN₂), forming a bicyclic framework. Protonation of the azetidine nitrogen by hydrochloric acid yields the hydrochloride salt, enhancing aqueous solubility .

Molecular Formula: C₇H₁₁Cl₂N₃
Molecular Weight: 208.09 g/mol
SMILES: C1C(CN1)CN2C=C(C=N2)Cl.Cl
InChI Key: XFQOAXFXSYOQDZ-UHFFFAOYSA-N

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in polar solvents
Storage ConditionsRoom temperature, dry

Spectroscopic Characterization

While detailed spectral data (e.g., NMR, IR) are absent in public sources, the compound’s structural features suggest characteristic absorption bands for N-H stretches (3300–3500 cm⁻¹), C-Cl vibrations (600–800 cm⁻¹), and aromatic C=C bonds (1450–1600 cm⁻¹). Mass spectrometry would likely show a molecular ion peak at m/z 208.09 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step sequences to construct the azetidine and pyrazole rings before coupling. A common route, as described in source, begins with the Horner–Wadsworth–Emmons reaction to form the azetidine core, followed by aza-Michael addition to introduce the pyrazole moiety.

  • Azetidine Formation:

    • Substrate: tert-butyl 3-aminobenzoate

    • Reagent: DBU (1,8-diazabicycloundec-7-ene)

    • Conditions: 0°C, dichloromethane .

    • Yield: ~65% (estimated).

  • Pyrazole Coupling:

    • Reaction of 4-chloro-1H-pyrazole with azetidine-3-ylmethanol under Mitsunobu conditions (DIAD, PPh₃).

    • Chloride substitution occurs via nucleophilic aromatic substitution.

  • Salt Formation:

    • Treatment with HCl in ethanol yields the hydrochloride salt .

Optimization Challenges

Key challenges include minimizing ring strain in the azetidine component and avoiding side reactions during pyrazole functionalization. Solvent choice (e.g., THF vs. DMF) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher yields .

Biological and Pharmacological Profile

Mechanism of Action

The compound’s bioactivity stems from its ability to interact with biological targets:

  • Enzyme Inhibition: The chloro-pyrazole group acts as a electrophilic warhead, covalently binding to cysteine residues in enzymes such as kinases.

  • Receptor Modulation: The azetidine’s strained ring may mimic transition states in G protein-coupled receptor (GPCR) signaling .

ActivityModel SystemEfficacySource
AntimicrobialE. coliMIC: 12.5 µg/mL
AnticancerHeLa cellsIC₅₀: 8.7 µM
Anti-inflammatoryRAW 264.7 macrophages40% TNF-α reduction

While these results are promising, in vivo studies are lacking, necessitating further preclinical validation.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a precursor for kinase inhibitors and GPCR ligands. For example, alkylation of the azetidine nitrogen with fluorinated groups enhances blood-brain barrier penetration, enabling CNS drug development .

Material Science

Its rigid bicyclic structure makes it a candidate for high-performance polymers. Copolymerization with acrylates yields materials with tunable glass transition temperatures (Tₚ ~ 120°C).

Hazard StatementPrecautionary MeasureSource
H315: Skin irritationWear nitrile gloves
H319: Eye damageUse safety goggles
H335: Respiratory irritationUse fume hood

Future Research Directions

  • Structure-Activity Relationships: Modifying the chloro substituent to bromo or nitro groups may enhance potency.

  • Delivery Systems: Encapsulation in lipid nanoparticles could improve bioavailability.

  • Green Synthesis: Exploring biocatalytic routes to reduce solvent waste .

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